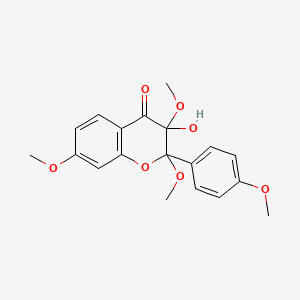
3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromone core with multiple methoxy and hydroxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2,3,7-trimethoxyacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to form the chromone core.
Hydroxylation: Finally, the chromone core is hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyflavone: Similar structure but lacks the methoxy groups.
2,3-Dihydro-4H-chromen-4-one: Lacks the hydroxy and methoxy substituents.
7-Methoxyflavone: Similar structure but with fewer methoxy groups.
Uniqueness
3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific arrangement of hydroxy and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to other chromones. This unique structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
1808-02-2 |
|---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H20O7/c1-22-13-7-5-12(6-8-13)19(25-4)18(21,24-3)17(20)15-10-9-14(23-2)11-16(15)26-19/h5-11,21H,1-4H3 |
InChI Key |
BBLDREXMAWMDML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(C(=O)C3=C(O2)C=C(C=C3)OC)(O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















